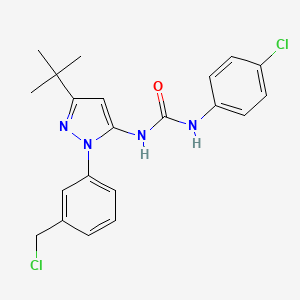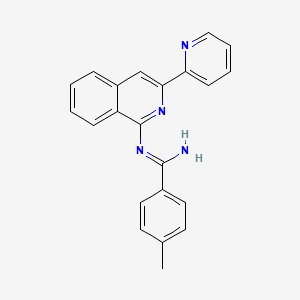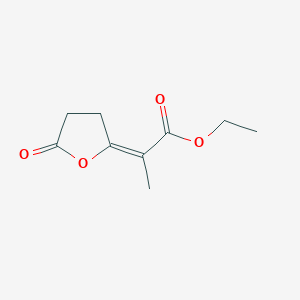
2,5-Dimethyl-1-phenylphosphinan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-1-phenylphosphinan-4-one is an organophosphorus compound with the molecular formula C₁₃H₁₇OP It is a member of the phosphinanone family, characterized by a phosphorus atom bonded to a phenyl group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1-phenylphosphinan-4-one typically involves the reaction of a phenylphosphine with a suitable ketone under controlled conditions. One common method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with a dimethyl ketone in the presence of a phosphorus source . The reaction is carried out under an inert atmosphere to prevent oxidation and is typically followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques like distillation and high-performance liquid chromatography (HPLC) to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-1-phenylphosphinan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, alcohol derivatives, and substituted phenylphosphinanones, depending on the specific reagents and conditions used .
Scientific Research Applications
2,5-Dimethyl-1-phenylphosphinan-4-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1-phenylphosphinan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Phenylphosphinan-4-one: Lacks the dimethyl groups, resulting in different chemical properties and reactivity.
2,5-Dimethyl-1-phenylphosphinan-4-oxide: An oxidized form with distinct chemical behavior.
2,5-Dimethyl-1-phenylphosphinan-4-thione: Contains a sulfur atom instead of oxygen, leading to different reactivity and applications.
Uniqueness
2,5-Dimethyl-1-phenylphosphinan-4-one is unique due to the presence of both dimethyl groups and a phenyl group attached to the phosphorus atom, which imparts specific steric and electronic properties. These properties make it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
54877-14-4 |
|---|---|
Molecular Formula |
C13H17OP |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
2,5-dimethyl-1-phenylphosphinan-4-one |
InChI |
InChI=1S/C13H17OP/c1-10-9-15(11(2)8-13(10)14)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
InChI Key |
JRDPBXJCEPISDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(CP1C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-(1-Methyl-5-propylpyrrolidin-2-ylidene)amino]ethan-1-ol](/img/structure/B12884240.png)
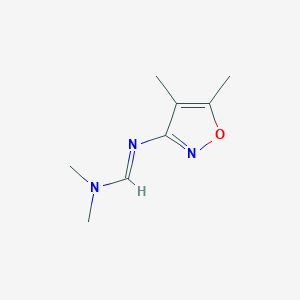

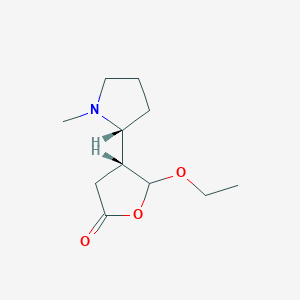
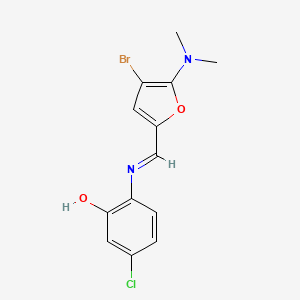
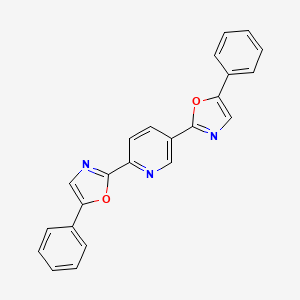
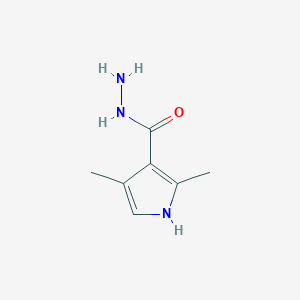
![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12884286.png)

![Benzenesulfonamide, N-[2-(2-furanyl)phenyl]-3-(trifluoromethyl)-](/img/structure/B12884297.png)
